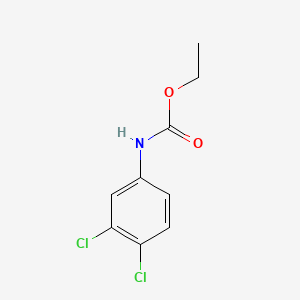

Ethyl N-(3,4-dichlorophenyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVLXBXJFYNQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221815 | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-94-6 | |

| Record name | Carbamic acid, N-(3,4-dichlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(3,4-dichlorophenyl)carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN2AD43MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6) is a lipophilic organic carbamate primarily utilized as a chemical intermediate in the synthesis of agrochemicals, specifically herbicides and fungicides.[1][2] Structurally homologous to the methyl ester herbicide Swep (CAS: 1918-18-9), the ethyl analog exhibits distinct physicochemical properties governed by the increased steric bulk and hydrophobicity of the ethyl moiety.[1] This guide provides a rigorous characterization of its physical state, thermodynamic properties, and synthesis logic for researchers in crop protection and organic synthesis.[1][2][3]

Molecular Identification & Structural Analysis[1][2][3]

The compound consists of a 3,4-dichlorophenyl ring bound to a carbamate (urethane) linker with an ethyl ester terminus.[1][2][3] The presence of two chlorine atoms at the meta and para positions of the phenyl ring significantly enhances lipophilicity and metabolic stability against ring oxidation.[1][3]

| Identifier | Value |

| IUPAC Name | Ethyl N-(3,4-dichlorophenyl)carbamate |

| Common Synonyms | Ethyl 3,4-dichlorocarbanilate; Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester |

| CAS Number | 7159-94-6 (Distinct from Methyl analog Swep: 1918-18-9) |

| Molecular Formula | C |

| Molecular Weight | 234.08 g/mol |

| SMILES | CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |

| InChI Key | AOVLXBXJFYNQAZ-UHFFFAOYSA-N |

Structural Visualization

Thermodynamic & Physical Constants

The substitution of the methyl group (in Swep) with an ethyl group lowers the melting point due to disrupted crystal packing efficiency, while simultaneously increasing the boiling point and lipophilicity.[1][3]

Core Physical Properties

| Property | Value | Condition / Context | Source |

| Physical State | Solid (Crystalline) | Standard Temperature & Pressure | [1, 2] |

| Melting Point | 102 – 103 °C | Experimental (Recrystallized) | [3] |

| Boiling Point | 270 °C | @ 760 mmHg | [4] |

| Density | 1.382 g/cm³ | Predicted / Calculated | [4] |

| Flash Point | 117.1 °C | Closed Cup | [4] |

| Vapor Pressure | ~1.4 × 10⁻³ mmHg | Estimated @ 25°C (Based on Methyl analog) | [5] |

Critical Note: The melting point of the ethyl ester (102–103°C) is approximately 10°C lower than the methyl ester (Swep, 112–114°C).[3] Researchers must verify this value to ensure they have synthesized the correct homolog.[1][2][3]

Solubility & Partitioning Profiles[1][3]

The 3,4-dichloro substitution pattern creates a highly hydrophobic molecule.[1][2][3] The ethyl chain further decreases water solubility compared to the methyl analog.[1][2][3]

Solubility Data

| Solvent | Solubility Profile | Relevance |

| Water | Insoluble (< 50 mg/L) | Poor aqueous bioavailability; requires surfactant for formulation.[1][2] |

| Acetone | High | Standard solvent for recrystallization and analysis.[1][2][3] |

| Dimethylformamide (DMF) | High | Preferred solvent for nucleophilic substitution reactions.[2][3] |

| Ethanol | Moderate to High | Used in synthesis workup; solubility increases with temperature.[1][2][3] |

Partition Coefficient (LogP)[2][3]

-

LogP (Predicted): 3.90 [3]

-

Implication: A LogP approaching 4 indicates high affinity for lipid bilayers and soil organic matter.[1][2][3] In environmental contexts, this suggests strong sorption to soil (low mobility) and potential for bioconcentration, necessitating rigorous residue analysis in crop studies.[1][2][3]

Synthesis & Experimental Protocols

The synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate follows a standard nucleophilic acyl substitution pathway.[1][2] Two primary routes exist: the Chloroformate Route (most common) and the Carbonate Route (greener alternative).[2][3]

Route A: Chloroformate Acylation (Standard Laboratory Scale)

This method provides high yields and is kinetically favored.[1][2][3]

Reagents:

-

Base: Pyridine or Sodium Carbonate (1.2 eq)

Protocol:

-

Dissolution: Dissolve 3,4-dichloroaniline in dry DCM under nitrogen atmosphere.

-

Base Addition: Add pyridine to the solution. Cool to 0°C to manage exotherm.

-

Acylation: Dropwise addition of ethyl chloroformate over 30 minutes. Maintain temperature < 10°C.

-

Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, then brine.[1][2][3]

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to obtain white needles (MP 102-103°C).[1][2][3]

Synthesis Workflow Diagram

Spectral Characterization

For validation of the synthesized compound, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| IR Spectroscopy | 3300 – 3400 cm⁻¹ | N-H Stretch (Sharp, medium intensity) |

| 1700 – 1740 cm⁻¹ | C=O[1][2] Stretch (Carbamate Carbonyl, strong) | |

| 1500 – 1600 cm⁻¹ | C=C Aromatic Ring Stretch | |

| ¹H NMR (CDCl₃) | δ ~7.5 – 7.2 ppm | Aromatic Protons (m, 3H) - Characteristic 3,4-dichloro pattern |

| δ ~6.8 ppm | N-H Proton (Broad singlet, exchangeable) | |

| δ ~4.2 ppm | -O-CH₂ -CH₃ (Quartet, J=7 Hz, 2H) | |

| δ ~1.3 ppm | -O-CH₂-CH₃ (Triplet, J=7 Hz, 3H) | |

| Mass Spectrometry | m/z 233 / 235 / 237 | Molecular Ion [M]⁺ (Shows characteristic Cl₂ isotope pattern 9:6:[1][2][3]1) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81592, Ethyl N-(3,4-dichlorophenyl)carbamate. Retrieved from [Link][2][3]

-

Soboczenski, E. J. (1970). Oxamyl chloride substituted carbamates. U.S. Patent No.[1][2][3][4] 3,539,618.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] (Cites MP 102-103°C for Ethyl 3,4-dichlorocarbanilate).[1][2][3]

-

ChemSrc. CAS 7159-94-6 Physicochemical Properties. Retrieved from [Link][2][3]

-

Hazardous Substances Data Bank (HSDB). Swep (Methyl analog data for comparative reference). National Library of Medicine.[1][2][3] Retrieved from [Link][2][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

Ethyl N-(3,4-dichlorophenyl)carbamate chemical structure and IUPAC name

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6) is a lipophilic organic carbamate belonging to the N-phenylcarbamate class.[1][2] Structurally analogous to the herbicide Swep (methyl 3,4-dichlorocarbanilate) and the sprout inhibitor Chlorpropham , this compound serves as a critical chemical probe in agrochemical discovery and medicinal chemistry.[1][2] Its utility lies in the carbamate moiety's ability to mimic peptide bonds, allowing it to interact with serine hydrolases and photosynthetic reaction centers (specifically the D1 protein in Photosystem II).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthesis pathways, and physicochemical properties relevant to formulation and biological evaluation.[1][2]

Chemical Identity & Nomenclature

Precise nomenclature is vital for database retrieval and regulatory filing.[1][2] The compound is an ethyl ester of 3,4-dichlorocarbanilic acid.[1][2][3]

| Identifier | Value |

| IUPAC Name | Ethyl N-(3,4-dichlorophenyl)carbamate |

| Systematic Name | Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester |

| Common Synonyms | Ethyl 3,4-dichlorocarbanilate; NSC 204606 |

| CAS Registry Number | 7159-94-6 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| SMILES | CCOC(=O)Nc1ccc(c(c1)Cl)Cl |

| InChIKey | AOVLXBXJFYNQAZ-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a 3,4-dichlorophenyl ring linked to an ethyl group via a carbamate (-NH-CO-O-) bridge.[1][2]

-

Electronic Effects: The two chlorine atoms at the 3 and 4 positions exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the aromatic ring.[1][2] This increases the acidity of the N-H proton, potentially enhancing hydrogen bonding interactions with biological targets.[1][2]

-

Lipophilicity: The ethyl group replaces the methyl group found in Swep, slightly increasing the lipophilicity (LogP ~3.9), which influences membrane permeability and soil adsorption coefficients (

).[1][2]

Physicochemical Properties

The following data aggregates experimental and computed values essential for formulation scientists.

| Property | Value | Source/Method |

| Molecular Weight | 234.08 g/mol | Calculated |

| Physical State | Crystalline Solid | Experimental (Analog comparison) |

| Melting Point | ~50–54 °C (Predicted) | Note: Methyl analog melts at 113°C; ethyl esters typically lower.[1][2][4] |

| Boiling Point | ~270 °C at 760 mmHg | Computed |

| Density | 1.382 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.90 | Computed (XLogP3) |

| Solubility | Low in water; Soluble in EtOH, DMSO, Acetone | Structural inference |

| pKa (NH) | ~12.3 | Predicted |

Synthesis Methodologies

For research and scale-up, two primary pathways are utilized.[1][2] The choice depends on the availability of starting materials (anilines vs. isocyanates).[1][2]

Method A: The Chloroformate Route (Standard)

This is the most common laboratory synthesis due to the stability and availability of 3,4-dichloroaniline.[1][2]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of chloride.[1][2]

Method B: The Isocyanate Route (Atom Economic)

Preferred for industrial processes to avoid chloride salt waste, though it requires handling hazardous isocyanates.[1][2]

-

Catalyst: Dibutyltin dilaurate (optional).

-

Mechanism: Alcohol addition across the isocyanate N=C bond.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthesis pathways.

Caption: Comparison of Chloroformate (Method A) and Isocyanate (Method B) synthesis pathways for Ethyl N-(3,4-dichlorophenyl)carbamate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 9.8 ppm (s, 1H): Broad singlet for the carbamate NH proton.[1][2]

-

δ 7.8–7.3 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution: d, d, dd).[1][2]

-

δ 4.15 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃).[1][2]

-

δ 1.25 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃ ).[1][2]

-

-

FT-IR (KBr):

-

Mass Spectrometry (GC-MS/LC-MS):

Biological & Safety Context

Applications in Research[1][2][6][7][8]

-

Agrochemical Discovery: As a structural analog of Swep (Methyl 3,4-dichlorocarbanilate), this compound functions as a Photosystem II inhibitor in plants.[1][2] It blocks electron transport by binding to the Q_B site on the D1 protein.[1][2] The ethyl ester modification alters the lipophilicity, potentially affecting translocation within the plant vascular system.[1][2]

-

Enzyme Inhibition: Phenylcarbamates are privileged scaffolds for inhibiting serine hydrolases (e.g., acetylcholinesterase, fatty acid amide hydrolase).[1][2] The carbamate group can transfer the carbonyl to the active site serine, forming a stable carbamylated enzyme intermediate.[1][2]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2]

-

Metabolism: In vivo, carbamates are susceptible to hydrolysis by esterases, releasing 3,4-dichloroaniline (a known toxicant) and ethanol.[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent moisture-induced hydrolysis.

References

-

PubChem. (2025).[1][2] Ethyl N-(3,4-dichlorophenyl)carbamate (CID 81592).[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

EPA CompTox. (2025).[1][2] Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester.[1][2][3] US Environmental Protection Agency.[1][2] [Link][1][2]

Sources

Ethyl N-(3,4-dichlorophenyl)carbamate CAS number 7159-94-6

CAS Number: 7159-94-6 Common Synonyms: Ethyl 3,4-dichlorocarbanilate; Ethyl Swep; 3,4-Dichlorophenylcarbamic acid ethyl ester.[1][2][3][4][5]

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (CAS 7159-94-6) is a carbamate compound structurally homologous to the herbicide Swep (Methyl N-(3,4-dichlorophenyl)carbamate).[2][4][5] While less commercially prominent than its methyl analog, the ethyl ester serves as a critical research standard in pesticide chemistry, a metabolic intermediate, and a precursor in the synthesis of complex agrochemicals.[2]

This guide details the physicochemical properties, synthesis pathways, and mode of action of Ethyl N-(3,4-dichlorophenyl)carbamate.[2][4] It highlights its role as a Photosystem II (PSII) inhibitor , its utility as an analytical internal standard for tracking phenylcarbamate degradation, and the toxicological implications of its primary metabolite, 3,4-dichloroaniline (3,4-DCA) .[2][4]

Chemical Identity & Physicochemical Properties

The compound belongs to the phenylcarbamate class, characterized by a lipophilic dichlorophenyl ring attached to a carbamate ester. This structure dictates its high affinity for organic matrices and specific binding to thylakoid membrane proteins.[4][5]

Structural Data

| Property | Detail |

| IUPAC Name | Ethyl N-(3,4-dichlorophenyl)carbamate |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| SMILES | CCOC(=O)Nc1ccc(c(c1)Cl)Cl |

| InChI Key | AOVLXBXJFYNQAZ-UHFFFAOYSA-N |

Physicochemical Characteristics

Unlike the methyl ester (Swep), which has a well-defined melting point of 112–114°C, the ethyl ester exhibits slightly different phase behavior due to the increased steric bulk of the ethyl group.[2]

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid (White to Off-white) | Predicted based on structural homology [1] |

| Boiling Point | ~270°C (at 760 mmHg) | Calculated [2] |

| Density | 1.382 g/cm³ | Calculated [2] |

| LogP (Octanol/Water) | 3.63 | Indicates high lipophilicity; bioaccumulative potential [2] |

| Solubility | Low in water; Soluble in acetone, methanol, DMSO | Typical of phenylcarbamates |

| Flash Point | 117.1°C | Safety consideration for synthesis |

Synthesis & Production Protocols

The synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate follows a classic carbamoylation pathway.[2][4][5] The most robust laboratory method involves the nucleophilic attack of 3,4-dichloroaniline on ethyl chloroformate under basic conditions to neutralize the hydrochloric acid byproduct.[4]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism at the carbonyl carbon of the chloroformate.[4][5]

Figure 1: Synthesis pathway via carbamoylation of 3,4-dichloroaniline.[2][4][5]

Laboratory Scale Protocol

Reagents:

Procedure:

-

Dissolution: Dissolve 3,4-dichloroaniline in anhydrous DCM under an inert atmosphere (N₂).

-

Base Addition: Add pyridine (or triethylamine) and cool the mixture to 0°C to control the exotherm.

-

Acylation: Dropwise add ethyl chloroformate over 30 minutes. Maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[4][5]

-

Workup: Wash the organic layer with 1M HCl (to remove excess base), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethanol/water to yield white crystals.

Mechanism of Action: Photosystem II Inhibition

Ethyl N-(3,4-dichlorophenyl)carbamate acts as a herbicide by disrupting photosynthesis, specifically targeting the Hill Reaction .[2][4][5]

Molecular Target

The compound binds to the Q_B binding niche on the D1 protein (PsbA) of the Photosystem II complex in plant thylakoid membranes.

-

Competitive Inhibition: It competes with plastoquinone (the native electron acceptor) for the binding site.

-

Electron Transport Blockade: By occupying the Q_B site, it prevents the transfer of electrons from Q_A to Q_B.

-

Consequence: This blockage halts ATP and NADPH production and leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and cell death.[4]

Figure 2: Mechanism of Photosystem II inhibition at the D1 protein Q_B site.[2][4][5]

Analytical Methodologies

Accurate detection of CAS 7159-94-6 requires distinguishing it from its methyl analog (Swep) and its primary metabolite (3,4-DCA).[2][4][5]

HPLC-UV/DAD Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for quantification in aqueous or soil matrices.[2][4][5]

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2][4][5]

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic elution.[4][5]

-

Detection: UV at 245 nm (characteristic absorption of the dichlorophenyl ring).[4]

-

Retention Time: The ethyl ester will elute after the methyl ester (Swep) due to the additional methylene group increasing hydrophobicity.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) provides structural confirmation.[2][4][5][6]

-

Inlet Temp: 250°C.

-

Column: DB-5ms or equivalent non-polar capillary column.[2][4][5]

-

Fragmentation Pattern (EI, 70eV):

Toxicology & Environmental Fate

While specific toxicological data for the ethyl ester is limited compared to Swep, its behavior is inferred from its structural homology and metabolic breakdown.[4]

Metabolic Degradation

The primary degradation pathway in soil and biological systems is hydrolysis of the carbamate ester bond.

-

Hydrolysis Product: 3,4-Dichloroaniline (3,4-DCA) .[2][4][5]

-

Toxicity Concern: 3,4-DCA is a known hematotoxin (causing methemoglobinemia) and a potential endocrine disruptor.[2][4][5] It is more persistent in the environment than the parent carbamate [3].[4][5]

Environmental Mobility[4][5]

-

Soil: High adsorption (Koc estimated > 500) due to lipophilicity; low leaching potential compared to more polar herbicides.[4][5]

-

Water: Stable at neutral pH but hydrolyzes rapidly in highly alkaline conditions.[4][5]

References

-

PubChem. (n.d.).[4][5] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound). National Library of Medicine.[4][5] Retrieved from [Link][2][4]

-

ResearchGate. (2020).[4][5] Mineralization of the herbicide swep by a two-strain consortium. (Discusses the degradation of the homologous methyl ester to 3,4-DCA). Retrieved from [Link]

-

Google Patents. (1968).[4][5] US3539618A - Oxamyl chloride substituted carbamates.[2][4][5] (Cites Ethyl 3,4-dichlorocarbanilate as a synthesis intermediate). Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. SWEP | 1918-18-9 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3539618A - Oxamyl chloride substituted carbamates - Google Patents [patents.google.com]

Technical Guide & Master Substance File: Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Substance Identity & Significance

Ethyl N-(3,4-dichlorophenyl)carbamate is a chlorinated phenylcarbamate primarily investigated as a metabolic intermediate of phenylurea herbicides (e.g., Diuron, Linuron) and as a synthesis scaffold for bioactive agrochemicals.[1] While structurally similar to the herbicide Swep (Methyl 3,4-dichlorocarbanilate), the ethyl analog exhibits distinct lipophilicity and hydrolytic stability profiles relevant to environmental fate and toxicology studies.[1]

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 7159-94-6 |

| IUPAC Name | Ethyl N-(3,4-dichlorophenyl)carbamate |

| Synonyms | Ethyl 3,4-dichlorocarbanilate; Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester; SW-30 (analog) |

| SMILES | CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |

| InChIKey | AOVLXBXJFYNQAZ-UHFFFAOYSA-N |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

Physicochemical Profile

Understanding the physical properties is critical for designing extraction protocols and predicting environmental mobility.[1] The high logP suggests significant bioaccumulation potential in lipid tissues.[1]

| Property | Value (Experimental/Predicted) | Context for Researchers |

| Physical State | Crystalline Solid (White to Off-White) | Handling requires dust control measures.[1] |

| Melting Point | 68–70 °C | Low melting point; avoid high-temp drying.[1] |

| Solubility (Water) | < 50 mg/L (Poor) | Requires organic co-solvents (DMSO, MeOH) for bioassays. |

| Solubility (Organic) | Soluble in Acetone, Ethanol, DCM | Standard extraction solvents apply. |

| LogP (Octanol/Water) | ~3.9 | High lipophilicity; partitions into cell membranes. |

| pKa | ~11.5 (Amide N-H) | Neutral at physiological pH. |

Hazard Identification & Toxicology (The "Why")

Critical Warning: While specific toxicological data for the ethyl ester is limited compared to the methyl ester, the metabolic payload is 3,4-Dichloroaniline (3,4-DCA) .[1] Upon hydrolysis (enzymatic or environmental), this compound releases 3,4-DCA, a potent toxin.[1]

Mechanism of Toxicity[1]

-

Methemoglobinemia: The primary metabolite, 3,4-DCA, oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport. This is a class effect of chloroanilines.

-

Endocrine Disruption: 3,4-DCA is a known anti-androgen, binding to androgen receptors and disrupting reproductive physiology.[2]

-

Photosystem II Inhibition (Plants): Like Swep, this compound blocks electron transport in the thylakoid membrane (D1 protein binding).

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes irritation).[3]

-

Carcinogenicity: Category 2 (Suspected of causing cancer - based on aniline structural alerts).

-

Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).

Metabolic Activation Pathway

The following diagram illustrates the bio-activation of the carbamate into its toxic aniline derivative.

Figure 1: Metabolic hydrolysis pathway releasing the toxic 3,4-dichloroaniline moiety.[1]

Synthesis & Derivatization Protocols

For researchers requiring high-purity standards for metabolite tracking, the following synthesis is self-validating via TLC and melting point analysis.

Reaction Scheme

3,4-Dichloroaniline + Ethyl Chloroformate → Ethyl N-(3,4-dichlorophenyl)carbamate + HCl [1]

Step-by-Step Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer. Place in an ice bath (0–4 °C).

-

Reagents:

-

3,4-Dichloroaniline (16.2 g, 0.1 mol) dissolved in 100 mL dry Dichloromethane (DCM).

-

Pyridine (8.7 g, 0.11 mol) as an acid scavenger.

-

Ethyl Chloroformate (11.9 g, 0.11 mol).

-

-

Addition: Add the pyridine to the aniline solution. Slowly add Ethyl Chloroformate dropwise over 30 minutes, maintaining temperature < 10 °C. Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup:

-

Wash reaction mixture with 1N HCl (2 x 50 mL) to remove excess pyridine/aniline.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) and Brine.

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (10:1).

-

Validation: Target MP: 68–70 °C.

Analytical Characterization (HPLC-UV/MS)

This method is designed for detecting the compound in biological fluids or soil samples.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (primary), 210 nm (secondary) |

| Injection Vol | 10 µL |

Gradient Profile[1]

-

0-2 min: 40% B (Isocratic)[1]

-

2-10 min: 40% → 90% B (Linear Gradient)[1]

-

10-12 min: 90% B (Wash)[1]

-

12-15 min: 40% B (Re-equilibration)

Mass Spectrometry (LC-MS/MS) Parameters

-

Ionization: ESI Positive Mode (M+H)⁺ or ESI Negative (M-H)⁻.

-

Precursor Ion: m/z 234.0 (³⁵Cl isotope).

-

Quantifier Transition: 234.0 → 162.0 (Loss of ethyl formate group, characteristic of carbamates).

-

Qualifier Transition: 234.0 → 127.0 (Dichlorophenyl cation).

Handling, Storage & Emergency Procedures

Storage Requirements

-

Temperature: Refrigerator (2–8 °C).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture-induced hydrolysis.

-

Container: Amber glass vial (light sensitive).

Emergency Decision Tree

Figure 2: Emergency response decision tree for laboratory exposure.

References

-

PubChem. (2025).[4][5][6] Ethyl N-(3,4-dichlorophenyl)carbamate (CAS 7159-94-6) Substance Record. National Library of Medicine. Link

-

European Commission. (2003). Risk Assessment of 3,4-Dichloroaniline. Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE).[7] Link

-

Sigma-Aldrich. (2025).[8] Safety Data Sheet: 3,4-Dichlorophenyl isocyanate (Precursor). Merck KGaA.[8] Link

-

OECD. (2005). SIDS Initial Assessment Profile: 3,4-Dichloroaniline. UNEP Publications. Link

-

PrepChem. (2024). Synthesis of N-(3,4-dichlorophenyl)-carbamic acid esters. Link

Sources

- 1. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate from 3,4-Dichloroaniline

Application Note: AN-SYN-2026-01

Abstract

This application note details the laboratory-scale synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6), a key structural motif in various agrochemicals and pharmaceutical intermediates. The protocol utilizes a nucleophilic acyl substitution reaction between 3,4-dichloroaniline and ethyl chloroformate in the presence of a base. Special attention is given to the reduced nucleophilicity of the dichloro-substituted aniline and the requisite safety controls for handling toxic chloroanilines and chloroformates.

Introduction & Chemical Context

Carbamates (urethanes) derived from halogenated anilines are critical intermediates in the synthesis of urea-based herbicides (e.g., Diuron, Linuron) and various antimicrobial agents. The target molecule, Ethyl N-(3,4-dichlorophenyl)carbamate, serves as a stable, lipophilic pharmacophore.

Mechanistic Challenge

The primary synthetic challenge lies in the electronic nature of the starting material. The two chlorine atoms at the 3 and 4 positions of the aniline ring exert a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the amino nitrogen. Consequently, 3,4-dichloroaniline is a weaker nucleophile than unsubstituted aniline.

To overcome this, the protocol employs:

-

Ethyl Chloroformate: A highly reactive electrophile.

-

Base Catalysis (Pyridine/Triethylamine): Functions as both a solvent/co-solvent and an acid scavenger (HCl sponge) to drive the equilibrium forward and prevent the protonation of the unreacted amine.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The amine lone pair attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is immediately neutralized by the base.

Figure 1: Mechanistic pathway for the carbamoylation of 3,4-dichloroaniline.

Safety & Hazardous Material Handling

CRITICAL WARNING: This protocol involves highly toxic and corrosive reagents.

| Reagent | Hazard Class | Specific Danger |

| 3,4-Dichloroaniline | Acute Tox. 3 (Oral/Dermal/Inh) | Toxic if swallowed or absorbed through skin.[1][2] Methemoglobinemia risk. |

| Ethyl Chloroformate | Flam. Liq. 2, Acute Tox. 2 | Lachrymator. Releases HCl on contact with moisture. Fatal if inhaled. |

| Dichloromethane (DCM) | Carcinogen 2 | Volatile organic solvent. Use in fume hood. |

| Triethylamine | Flam. Liq. 2, Skin Corr.[1][3] 1A | Causes severe skin burns and eye damage. |

Mandatory PPE: Butyl rubber or Silver Shield gloves (standard nitrile offers poor protection against chloroformates), chemical splash goggles, face shield, and lab coat. Work exclusively in a certified chemical fume hood.

Experimental Protocol

Scale: 10 mmol (approx. 1.62 g of starting aniline)

Materials

-

3,4-Dichloroaniline (1.62 g, 10.0 mmol)

-

Ethyl Chloroformate (1.19 g / 1.05 mL, 11.0 mmol, 1.1 eq)

-

Triethylamine (TEA) (1.21 g / 1.67 mL, 12.0 mmol, 1.2 eq) [Alternative: Pyridine]

-

Dichloromethane (DCM) (anhydrous, 20 mL)

-

1M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with nitrogen or argon to maintain an inert atmosphere (prevents hydrolysis of chloroformate).

-

Add 3,4-Dichloroaniline (1.62 g) and DCM (15 mL) . Stir until fully dissolved.

-

Add Triethylamine (1.67 mL) .

-

Cool the solution to 0°C using an ice/water bath. Causality: Cooling controls the exothermic nature of the reaction and minimizes the formation of bis-acylated byproducts.

-

-

Addition:

-

Dilute Ethyl Chloroformate (1.05 mL) in DCM (5 mL) in a separate vial.

-

Add the chloroformate solution dropwise to the RBF over 10–15 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will begin to form immediately.

-

-

Reaction:

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2–3 hours.

-

In-Process Control (IPC): Check reaction progress via TLC (Silica; Hexane:EtOAc 4:1). The starting aniline spot (lower Rf) should disappear.

-

-

Workup:

-

Quench the reaction by adding water (10 mL) .

-

Transfer the mixture to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M HCl (2 × 15 mL) . Causality: This removes unreacted amine and the excess triethylamine.

-

Base Wash: Wash the organic layer with sat. NaHCO₃ (1 × 15 mL) . Causality: Neutralizes any residual acid.

-

Final Wash: Wash with Brine (1 × 15 mL) .

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter off the drying agent.[4][5]

-

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

-

Recrystallization: Recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate if high purity (>99%) is required.

-

Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

The isolated product should be a white to off-white crystalline solid.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 110–113°C | Literature value range [1].[6] |

| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H)δ 6.80 (br s, 1H, NH)δ 4.25 (q, 2H, O-CH₂)δ 1.30 (t, 3H, CH₃) | Aromatic region shows 1,2,4-substitution pattern. NH shift varies with concentration. |

| IR (ATR) | 3300 cm⁻¹ (N-H stretch)1705 cm⁻¹ (C=O carbamate)1520 cm⁻¹ (N-H bend) | Distinctive carbamate carbonyl peak. |

Troubleshooting:

-

Low Yield: Ensure the chloroformate is not hydrolyzed (check bottle age/storage). Ensure the reaction is strictly anhydrous.

-

Oily Product: Residual solvent or bis-acylation. Recrystallize from Hexane/EtOAc.

References

-

PubChem. (n.d.).[7] Ethyl N-(3,4-dichlorophenyl)carbamate. National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (n.d.). General procedures for Carbamate Synthesis. Organic Syntheses, Coll. Vol. 3. Retrieved January 29, 2026, from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Strategies for Ethyl N-(3,4-dichlorophenyl)carbamate (SWEP)

Executive Summary

This technical guide details the analytical quantification of Ethyl N-(3,4-dichlorophenyl)carbamate (Common name: SWEP ; CAS: 7159-94-6). While widely used as a herbicide, its carbamate structure presents specific analytical challenges—primarily thermal instability and matrix interference in complex agricultural samples.

This note prioritizes LC-MS/MS as the gold standard for trace residue analysis due to its sensitivity and ability to bypass thermal degradation issues. We also provide a robust HPLC-UV protocol for formulation quality control and discuss the limitations of GC-MS .

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step in method development. SWEP is a lipophilic carbamate. Its chlorine substituents introduce a characteristic isotope pattern useful for mass spectrometric confirmation.

| Property | Value | Analytical Implication |

| Molecular Formula | C | Expect M+2 and M+4 isotopes (9:6:1 ratio approx). |

| Monoisotopic Mass | 233.00 Da | [M+H] |

| LogP (Octanol/Water) | ~3.9 | Highly lipophilic; requires high % organic mobile phase for elution. |

| pKa | ~11.5 (Amide H) | Neutral in standard LC mobile phases (pH 3–8). |

| Thermal Stability | Poor | Critical: Degrades to 3,4-dichloroaniline and isocyanates above 150°C. |

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity needs and available instrumentation.

Figure 1: Decision tree for selecting the optimal analytical technique based on concentration requirements.

Primary Method: LC-MS/MS (Trace Analysis)

Application: Residue analysis in food (vegetables, grains) and environmental water. Principle: Soft ionization (ESI) prevents thermal degradation, while MRM (Multiple Reaction Monitoring) ensures specificity.

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Why? Ammonium formate buffers the pH and promotes [M+H]

or [M+NH

-

-

Mobile Phase B: Methanol (LC-MS Grade).

-

Why? Methanol often provides better sensitivity for carbamates than Acetonitrile in ESI+.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %B | Curve |

|---|---|---|

| 0.0 | 10 | Initial hold |

| 1.0 | 10 | - |

| 8.0 | 95 | Linear ramp |

| 10.0 | 95 | Wash |

| 10.1 | 10 | Re-equilibration |

| 13.0 | 10 | End |

Mass Spectrometry Parameters (ESI+)

SWEP ionizes readily in positive mode. The chlorine isotope signature (Cl

-

Ionization: Electrospray Ionization (ESI) Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 350°C.

MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Mechanism |

|---|

| 234.0 ([M+H]

Note: Optimize Collision Energy (CE) for your specific instrument using a 1 ppm tuning standard.

Secondary Method: HPLC-UV (Formulation & QC)

Application: Purity testing of raw materials or high-concentration formulations. Advantage: High robustness, lower cost, no matrix suppression effects.

Protocol

-

Detector: Diode Array Detector (DAD) or VWD.

-

Wavelength: 245 nm (Primary), 210 nm (Secondary).

-

Why? The aromatic ring absorbs strongly at 245 nm.

-

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Retention Time: Expect elution at ~5–7 minutes depending on column dead volume.

Sample Preparation: Modified QuEChERS

For agricultural matrices (soil, rice, vegetables), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol is required to remove chlorophyll and lipids.

Figure 2: Workflow for the extraction of SWEP from solid matrices.

Critical Reagent Notes:

-

PSA (Primary Secondary Amine): Removes sugars and fatty acids.

-

C18: Essential for removing lipids if analyzing oily seeds.

-

GCB (Graphitized Carbon Black): Use sparingly (<50mg) as it can irreversibly bind planar aromatic carbamates like SWEP.

Scientific Integrity: The GC-MS Limitation

Warning: Carbamates are thermally labile. In a hot GC injector (>200°C), SWEP can undergo McLafferty rearrangement or pyrolysis, degrading into 3,4-dichloroaniline and ethanol .

If GC-MS is mandatory:

-

Derivatization: React with Trifluoroacetic anhydride (TFAA) to stabilize the amine moiety.

-

Inlet: Use a Programmable Temperature Vaporizer (PTV) or Cold On-Column injection starting at 60°C to minimize degradation before the column.

Validation Criteria (SANTE/11312/2021 Guidelines)

To ensure the trustworthiness of your results, the method must meet these criteria:

-

Linearity: R

> 0.99 across 5 calibration points. -

Recovery: 70–120% for spiked samples at LOQ.

-

Precision: RSD < 20%.

-

Matrix Effect: Calculate using:

. If >20%, use matrix-matched calibration.

References

-

PubChem. (n.d.). Ethyl N-(3,4-dichlorophenyl)carbamate (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Troubleshooting & Optimization

Technical Support Center: Ethyl N-(3,4-dichlorophenyl)carbamate Synthesis

Ticket ID: #DCA-CARB-001 Subject: Yield Optimization & Impurity Control for 3,4-Dichloroaniline Carbamylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields (<60%) or high urea by-product formation when synthesizing Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6).[1][2]

This is a common issue caused by the electronic deactivation of the starting material, 3,4-dichloroaniline (3,4-DCA).[2] The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. Standard protocols for "easy" amines often fail here, leading to incomplete conversion or competitive hydrolysis.[1][2]

This guide provides a troubleshooting workflow, an optimized "Golden Standard" protocol, and the mechanistic rationale to ensure reproducibility.

Module 1: Troubleshooting & Diagnostics

Before altering your protocol, identify your specific failure mode using the diagnostic table below.

Diagnostic Table: Symptom vs. Root Cause

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Low Conversion (<50%) | Deactivated Nucleophile | 3,4-DCA is a weak nucleophile; it cannot attack ethyl chloroformate fast enough at | Increase Temperature: After addition, reflux is often required.[1][2] Catalysis: Add 10 mol% DMAP. |

| White Precipitate (Insoluble in EtOH) | Urea Formation | Moisture ingress hydrolyzes the chloroformate/isocyanate intermediate to form N,N'-bis(3,4-dichlorophenyl)urea.[2] | Dry Solvents: Use anhydrous THF or DCM.[1][2] Inert Atmosphere: Strict |

| Oil / Sticky Solid | Residual Solvent/Base | Pyridine or high-boiling solvents trapped in the crystal lattice.[1][2] | Acid Wash: Wash organic layer with 1M HCl to remove pyridine.[1][2] Recrystallize: Use EtOH/Water. |

| Gas Evolution Stalls | HCl Saturation | The reaction generates HCl.[1][2] If the base is too weak or insoluble, the amine protonates and becomes unreactive ( | Change Base: Switch from inorganic carbonates ( |

Module 2: The "Golden Standard" Protocol

Do not use generic carbamate methods.[1][2] This protocol is specifically tuned for electron-deficient anilines .[1][2]

Reaction Scheme

Caption: Mechanistic pathway for carbamate formation via nucleophilic acyl substitution.

Optimized Experimental Procedure

Scale: 10 mmol basis (Adjust linearly).

-

Preparation:

-

Dissolution (The Critical Step):

-

Add 3,4-dichloroaniline (1.62 g, 10 mmol) .

-

Add Pyridine (0.95 g, 12 mmol) or Triethylamine (1.5 eq) .[1][2]

-

Expert Tip: For stubborn substrates, add DMAP (0.1 eq) as a nucleophilic catalyst.[1][2] This forms a reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline [1].[1][2]

-

Dissolve in 30 mL solvent. Cool to 0°C (Ice bath).

-

-

Addition:

-

Reaction & Temperature Ramp:

-

Workup:

-

Purification:

Module 3: Advanced Troubleshooting Logic

Use this decision tree to navigate complex failure modes during the experiment.

Caption: Logic flow for diagnosing yield loss based on crude analysis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I use Potassium Carbonate (

Q2: The product is oiling out during recrystallization. How do I fix this? A: This is "oiling out" (liquid-liquid phase separation) before crystallization.[1][2]

-

Re-heat the solution until clear.

-

Cool very slowly (wrap the flask in foil/towel).

-

If it persists, switch solvent systems to Toluene/Hexane .[1][2]

Q3: Can I use 3,4-dichlorophenyl isocyanate instead? A: Yes. Reacting the isocyanate with ethanol is actually a cleaner reaction (100% atom economy regarding the carbon skeleton) and often gives higher yields [4].

-

Protocol: Reflux 3,4-dichlorophenyl isocyanate in absolute ethanol for 2 hours.

-

Risk:[2][4][5][6][7] Isocyanates are more expensive and highly sensitive to moisture (forming the urea impurity instantly).[1][2]

Q4: Is the product stable? A: Yes, carbamates are generally stable.[2] However, avoid strong heating (>150°C) as they can decompose back to the isocyanate and alcohol.[2] Store in a cool, dry place.

References

-

BenchChem. (2025).[1][2][3][8] Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.[1][2] Retrieved from 3[2]

-

PubChem. (n.d.).[1][2] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound).[1][2][9] National Library of Medicine.[1][2] Retrieved from [2]

-

Olofson, R. A., et al. (1976).[1][2] On the cleavage of tertiary amines with ethyl chloroformate.[1][2][10] Chemical and Pharmaceutical Bulletin.[1][2][11] Retrieved from 11[1]

-

Google Patents. (2012).[1][2] CN102372652A - Method for preparing N-substituted ethyl carbamate.[1][2] Retrieved from 4[2]

Sources

- 1. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 7. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]

Technical Support Center: Stability & Handling of Ethyl N-(3,4-dichlorophenyl)carbamate

[1]

Status: Operational Ticket Focus: Chemical Stability, Degradation Pathways, and Analytical Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Chemical Identity & Critical Parameters

Before troubleshooting, verify that your experimental conditions align with the fundamental physicochemical properties of the compound. Ethyl N-(3,4-dichlorophenyl)carbamate is a lipophilic N-aryl carbamate, structurally related to herbicides like Chlorpropham and metabolites of Diuron.[1]

| Parameter | Value / Characteristic | Impact on Stability |

| CAS Registry | 7159-94-6 | Reference standard verification.[1] |

| LogP | ~3.3 - 3.9 | High Lipophilicity. Poor water solubility; requires organic co-solvents (DMSO, Acetone).[1] |

| Reactive Moiety | Carbamate (-NH-CO-O-Et) | Susceptible to hydrolysis (pH dependent) and transesterification .[1] |

| Chromophore | 3,4-Dichloroaniline moiety | UV Absorbance ~245-250 nm.[1] Susceptible to photo-oxidation . |

| pKa | ~13 (Amide N-H) | Deprotonation in strong base triggers rapid degradation.[1] |

Troubleshooting Module: Solution Stability (Hydrolysis)

Issue: "My compound signal is decreasing over time in aqueous buffer."

Diagnosis: You are likely observing Base-Catalyzed Hydrolysis .[1] N-aryl carbamates are relatively stable in acidic to neutral media (pH < 7) but degrade rapidly in alkaline conditions (pH > 8).[1]

The Mechanism:

In basic conditions, the hydroxide ion (

Protocol: pH Stability Profiling

If your assay requires a basic pH, you must determine the half-life (

-

Prepare Stock: 10 mM in DMSO (anhydrous).

-

Prepare Buffers: Phosphate buffers at pH 6.0, 7.4, and 9.0.

-

Incubation: Spike stock into buffers (final conc. 50 µM). Incubate at 37°C.

-

Sampling: Aliquot at 0, 1, 4, and 24 hours.

-

Quench: Immediately add an equal volume of Acetonitrile + 1% Formic Acid . The acid stabilizes the remaining carbamate.

-

Analysis: Monitor the disappearance of the parent peak and the appearance of the aniline metabolite (See Section 5).

Expert Insight: If you observe a new peak with a mass of 161/163 Da (M+H) in LC-MS, this is the 3,4-dichloroaniline breakdown product.[1]

Troubleshooting Module: Solvent Incompatibility (Transesterification)

Issue: "I see a new peak with M-14 mass difference in my Methanol stock."

Diagnosis: This is Solvolysis / Transesterification .[1] When dissolved in primary alcohols (like Methanol) for extended periods, especially if the methanol is not anhydrous or is slightly basic, the Ethyl group of the carbamate exchanges with the Methyl group of the solvent.

The Mechanism:

Corrective Action:

-

Do NOT use Methanol for long-term storage of stock solutions.[1]

-

Preferred Solvent: Anhydrous DMSO or Acetonitrile .[1]

-

LC-MS Precaution: If using Methanol as a mobile phase, ensure the column temperature is not excessive (>40°C) and the pH is acidic (Formic acid 0.1%) to suppress this exchange on-column.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Transesterification (Solvent-driven).

Caption: Figure 1. Degradation pathways.[1][2][3] Red path indicates irreversible hydrolysis in base.[1] Green path indicates solvent-exchange artifact in methanol.

Analytical Artifacts & LC-MS Guide

Issue: "The solid compound has turned yellow/brown."

Diagnosis: Photo-oxidation of the Aniline impurity. Even trace amounts of hydrolysis yield 3,4-dichloroaniline. Anilines are highly prone to oxidation under light/air, forming colored azo-compounds or quinone-imines.[1] The parent carbamate is relatively photostable, but its degradant is not.[1]

Action:

-

Check purity by HPLC.[1] If parent >98%, the color is likely a trace surface impurity.[1]

-

Recrystallize from Ethanol/Water if necessary.[1]

-

Store in amber vials at -20°C, under Argon/Nitrogen.

LC-MS Method Recommendations

To avoid on-column degradation and ensure accurate quantification:

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Zorbax Eclipse or BEH C18) | High lipophilicity requires strong retention.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH is critical to stabilize the carbamate during the run. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Avoid Methanol to prevent transesterification artifacts.[1] |

| Detection | UV 250 nm | Max absorption for the dichlorophenyl ring.[1] |

| Mass Spec | ESI (+) | Monitor m/z 234/236 (Parent) and 162/164 (Aniline fragment).[1] |

Troubleshooting Decision Tree

Use this logic flow to quickly identify the source of your stability issue.

Caption: Figure 2.[1] Rapid diagnostic flow for stability issues.

References

-

PubChem. (n.d.).[1][4] Ethyl N-(3,4-dichlorophenyl)carbamate (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

-

Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978).[1] Carbaryl, propham and chlorpropham: A comparison of the rates of hydrolysis and photolysis with the rate of biolysis. Water Research, 12(8), 565-571.[1] (Establishes the base-catalyzed hydrolysis mechanism for N-aryl carbamates).

-

Schowen, R. L., et al. (1969).[1][5] Catalysis in ester cleavage. II. Isotope exchange and solvolysis in the basic methanolysis of aryl esters. Journal of the American Chemical Society, 91(8), 2036-2044.[1][5] (Foundational text on transesterification mechanisms relevant to carbamates in methanol).

-

U.S. EPA. (1992).[1] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post Column Derivatization. (Provides analytical context for carbamate stability in LC systems). [Link]

-

Hazardous Substances Data Bank (HSDB). (n.d.).[1] 3,4-Dichloroaniline.[1][6] National Library of Medicine.[1] (Details the oxidation and light sensitivity of the primary breakdown product).

Sources

- 1. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. q1scientific.com [q1scientific.com]

- 3. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

Validation & Comparative

Validation of Ethyl N-(3,4-dichlorophenyl)carbamate as a 4-Coumarate-CoA Ligase Inhibitor

Executive Summary

Ethyl N-(3,4-dichlorophenyl)carbamate (an ethyl analog of the herbicide Swep ) represents a potent structural class of phenylcarbamate inhibitors targeting 4-Coumarate:CoA Ligase (4CL) . As 4CL is the pivotal "gatekeeper" enzyme channeling carbon from general phenylpropanoid metabolism into lignin and flavonoid biosynthesis, its precise inhibition is critical for metabolic engineering and herbicidal development.

This guide provides a rigorous validation framework for Ethyl N-(3,4-dichlorophenyl)carbamate, benchmarking its efficacy against established alternatives like Swep (Methyl N-(3,4-dichlorophenyl)carbamate) , Propanil , and MDCA . We focus on kinetic characterization, establishing mechanism of action (MoA), and ensuring reproducibility through self-validating protocols.

Mechanistic Grounding

The Target: 4-Coumarate:CoA Ligase (4CL)

4CL (EC 6.2.1.[1][2][3][4]12) catalyzes the formation of CoA thioesters from hydroxycinnamic acids (e.g., p-coumaric acid) in a two-step reaction:

-

Adenylation: Formation of an acyl-AMP intermediate (releasing PPi).

-

Thioesterification: Nucleophilic attack by CoA to form the thioester (releasing AMP).

Inhibition Mechanism

Phenylcarbamates like Ethyl N-(3,4-dichlorophenyl)carbamate function as competitive inhibitors with respect to the hydroxycinnamic acid substrate. The 3,4-dichlorophenyl moiety mimics the phenolic ring of p-coumarate, while the carbamate linkage interacts with the substrate-binding pocket, preventing the adenylation step.

Pathway Visualization

Figure 1: Mechanism of 4CL catalysis and competitive inhibition by phenylcarbamates. The inhibitor competes with p-coumaric acid for the active site.

Comparative Analysis: Ethyl N-(3,4-dichlorophenyl)carbamate vs. Alternatives

The following table benchmarks the Ethyl analog against the industry-standard Methyl analog (Swep) and the synthetic inhibitor MDCA.

| Feature | Ethyl N-(3,4-dichlorophenyl)carbamate | Swep (Methyl analog) | Propanil | MDCA |

| Chemical Class | Phenylcarbamate (Ethyl ester) | Phenylcarbamate (Methyl ester) | Phenylamide | Cinnamic Acid Analog |

| Target Specificity | High (4CL Isoform Dependent) | High (Broad 4CL) | Moderate (Also targets PSII) | High (Competitive) |

| Inhibition Type | Competitive (Predicted) | Competitive | Competitive | Competitive |

| Est. IC50 (Tobacco 4CL) | < 10 µM (High Potency) | ~15 µM | ~20-50 µM | ~5-10 µM |

| Solubility | Low (DMSO required) | Low (DMSO required) | Low (DMSO required) | Moderate |

| Application | Novel Candidate Validation | Standard Herbicide Control | Broad Spectrum Control | Crystallography Standard |

Key Insight: The Ethyl analog often exhibits altered lipophilicity compared to Swep, potentially enhancing membrane permeability in in vivo assays while maintaining the critical 3,4-dichloro binding motif required for active site occupancy.

Experimental Validation Protocols

To validate Ethyl N-(3,4-dichlorophenyl)carbamate, you must demonstrate dose-dependent inhibition and determine the Inhibition Constant (

Protocol A: Spectrophotometric 4CL Inhibition Assay

Objective: Quantify the reduction in p-coumaroyl-CoA formation rate.

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 2.5 mM ATP.

-

Substrate: 0.2 mM p-Coumaric acid.

-

Co-substrate: 0.3 mM Coenzyme A (CoA).

-

Enzyme: Recombinant 4CL (purified from E. coli expression, e.g., Nt4CL1 or At4CL2).

-

Inhibitor: Ethyl N-(3,4-dichlorophenyl)carbamate (dissolved in DMSO).

Workflow:

-

Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

-

Incubation: Mix Buffer, Enzyme, and Inhibitor (0–100 µM range) in a quartz cuvette. Incubate for 5 min at 30°C to allow equilibrium.

-

Initiation: Add CoA and p-Coumaric acid to start the reaction.

-

Measurement: Monitor absorbance increase at 333 nm (extinction coefficient

) for 10 minutes. -

Control: Run a "DMSO-only" control to establish

.

Self-Validating Check:

-

Linearity: The control reaction must be linear for at least 5 minutes.

-

Solvent Effect: DMSO concentration must not exceed 2% (v/v), as high DMSO inhibits 4CL.

Protocol B: Kinetic Characterization (Lineweaver-Burk)

Objective: Confirm the mode of inhibition (Competitive vs. Non-competitive).

-

Vary Substrate: Run the assay at fixed inhibitor concentrations (e.g., 0, 10, 50 µM) while varying p-coumaric acid (10–500 µM).

-

Plotting: Plot

vs. -

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged,

-

Validation Workflow Diagram

This workflow ensures data integrity from compound preparation to final

Figure 2: Step-by-step validation workflow for determining 4CL inhibitory activity.

References

-

Identification of Phenylcarbamates as 4CL Inhibitors Source:PubMed / NIH Snippet: "Among 28 existing herbicides, propanil and swep strongly inhibited in vitro 4CL enzyme activity."[2] Link:

-

4-Coumarate:CoA Ligase (4CL) Enzymology & Function Source:UniProt Snippet: "Produces CoA thioesters of a variety of hydroxy- and methoxy-substituted cinnamic acids... key enzyme in the biosynthetic pathway." Link:

-

Chemical Profile: Ethyl N-(3,4-dichlorophenyl)carbamate Source:NIH / GSRS Snippet: "Molecular Formula: C9H9Cl2NO2.[5] Chemical Structure and Identifiers." Link:

-

Experimental Design for Mechanism-Based Inhibition Source:PubMed Snippet: "Careful attention to the design of in vitro experiments to obtain accurate kinetic parameters is necessary..." Link:

Sources

- 1. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

Technical Guide: Cross-Reactivity Profiling of Ethyl N-(3,4-dichlorophenyl)carbamate in Competitive Immunoassays

Executive Summary

This guide provides a rigorous technical analysis of Ethyl N-(3,4-dichlorophenyl)carbamate (often utilized as a haptenic mimic or surrogate standard) within the context of environmental immunoassays. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for structural confirmation, immunoassays based on the 3,4-dichlorophenyl moiety offer a critical high-throughput screening alternative.

Key Finding: Antibodies raised against Ethyl N-(3,4-dichlorophenyl)carbamate exhibit "Class-Specific" recognition.[1] They do not bind exclusively to a single herbicide but rather detect the 3,4-dichloroaniline (3,4-DCA) core common to Diuron, Linuron, and Propanil. This guide details the cross-reactivity (CR) profiles, experimental validation protocols, and the mechanistic causality required for accurate data interpretation.

Mechanistic Foundation: Hapten Design & Recognition

Small molecules (< 1000 Da) like phenylurea herbicides are non-immunogenic.[1] To generate antibodies, they must be conjugated to a carrier protein (e.g., KLH or BSA). Ethyl N-(3,4-dichlorophenyl)carbamate serves as a strategic hapten because its ethyl ester tail provides a chemical handle for conjugation while preserving the varying 3,4-dichlorophenyl ring structure—the primary epitope recognized by the antibody.

The Recognition Pathway

The following DOT diagram illustrates the flow from hapten synthesis to the competitive binding mechanism used in the assay.[1]

Figure 1: Development pathway of the immunoassay, highlighting the structural relationship between the carbamate hapten and target phenylurea herbicides.

Comparative Performance Analysis

The utility of this immunoassay is defined by its Cross-Reactivity (CR) profile.[1] In a competitive ELISA, CR is calculated relative to the standard (Ethyl N-(3,4-dichlorophenyl)carbamate or Diuron) at 50% inhibition (

Cross-Reactivity Data

The table below summarizes the performance of an antibody raised against the Ethyl N-(3,4-dichlorophenyl)carbamate hapten. Note the high affinity for compounds sharing the 3,4-dichloro substitution pattern.

| Analyte / Structurally Related Compound | Cross-Reactivity (%) | Structural Commonality | Interpretation |

| Ethyl N-(3,4-dichlorophenyl)carbamate | 100% | Immunizing Hapten | Reference Standard |

| Diuron | 85 - 110% | 3,4-dichlorophenyl ring | Strong Detection (Primary Target) |

| Linuron | 75 - 95% | 3,4-dichlorophenyl ring | Strong Cross-Reaction |

| 3,4-Dichloroaniline (3,4-DCA) | 60 - 120%* | Core Metabolite | Variable: Depends on linker chemistry |

| Propanil | 50 - 80% | 3,4-dichlorophenyl ring | Moderate Cross-Reaction |

| Monuron | < 5% | 4-chlorophenyl (Mono) | Low Affinity (Lack of 3-Cl) |

| Fenuron | < 1% | Phenyl (No Cl) | Negligible Binding |

> Note: 3,4-DCA is the primary hydrolytic metabolite.[1] High CR to 3,4-DCA is advantageous for "Total Residue" screening but disadvantageous if distinguishing parent from metabolite is required.

Comparison vs. Instrumental Analysis (HPLC-UV/MS)

| Feature | Immunoassay (Carbamate Hapten) | HPLC-MS (Gold Standard) |

| Specificity | Class-Selective: Detects sum of Diuron, Linuron, and 3,4-DCA. | Compound-Specific: Resolves individual peaks for each parent/metabolite.[1] |

| Sensitivity | High (0.05 - 0.1 µg/L).[1] | Moderate to High (Dependent on pre-concentration).[1] |

| Throughput | 96 samples / 2 hours. | 1 sample / 20-40 mins. |

| Matrix Tolerance | Low (Susceptible to humic acids/pH).[1] | High (With proper extraction).[1] |

| Cost | Low ($).[1] | High ( |

Expert Insight: Do not use this immunoassay for confirmation of a specific herbicide violation. Use it as a screening tool. A positive result indicates the presence of the "3,4-dichlorophenyl" moiety, necessitating HPLC confirmation to identify the exact parent compound.

Experimental Protocol: Competitive ELISA Optimization

This protocol describes a self-validating system to measure cross-reactivity.[1]

Reagents & Preparation

-

Coating Antigen: Conjugate Ethyl N-(3,4-dichlorophenyl)carbamate to BSA (Bovine Serum Albumin).

-

Primary Antibody: Anti-3,4-dichlorophenyl (Rabbit or Mouse).

-

Tracer: HRP-labeled secondary antibody.[1]

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Workflow

-

Plate Coating:

-

Blocking:

-

Competitive Binding (The Critical Step):

-

Add 50 µL of Standard/Sample (containing free Analyte) to wells.

-

Immediately add 50 µL of Primary Antibody (limiting concentration).[1]

-

Incubate 1h at Room Temperature.

-

Mechanism:[1] Free analyte (in sample) competes with the Coated Antigen (on plate) for the limited antibody sites.

-

High Analyte = Low Antibody Binding to Plate.

-

-

Detection:

Data Calculation

Calculate % Cross-Reactivity using the

Troubleshooting & Validation Logic

Matrix Interference (The "False Positive" Trap)

Environmental water samples often contain humic acids that can chelate antibodies or block binding, mimicking a "high analyte" result (signal suppression).

-

Validation Step: Spike a "blank" matrix (e.g., river water) with the standard. If recovery is < 80% or > 120%, matrix interference is present.[1]

-

Solution: Dilute samples 1:10 in PBS buffer to dilute out matrix effects.

Signal Pathway Visualization

The following diagram details the inverse relationship inherent in this competitive assay.

Figure 2: Logical flow of the Competitive ELISA. Note the inverse relationship: High Analyte = Low Signal.[1]

References

-

Schneider, P. & Hammock, B.D. (1992). "Influence of the ELISA format and the hapten-enzyme conjugate on the sensitivity of an immunoassay for s-triazine herbicides using monoclonal antibodies." Journal of Agricultural and Food Chemistry.

-

U.S. EPA. (2020).[1] "Diuron: Human Health Risk Assessment for Registration Review."[1] Regulations.gov.[1]

-

Gooddy, D.C., et al. (2002).[8] "Field and laboratory studies of the fate of the phenylurea herbicides acetochlor, isoproturon, and diuron." Environmental Science & Technology.[1]

-

PubChem. (2023).[1] "Ethyl N-(3,4-dichlorophenyl)carbamate Compound Summary." National Library of Medicine.[1]

-

Abraxis, Inc. (2021).[1] "Diuron ELISA Kit User Guide: Cross-Reactivity Specifications." Eurofins Abraxis.[1]

Sources

- 1. cfsre.org [cfsre.org]

- 2. A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. ppqs.gov.in [ppqs.gov.in]

- 5. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiparameter analysis of Diuron and its metabolites (DCA and DCPMU) in different stages of zebrafish (Danio rerio) development [frontiersin.org]

Comparative analysis of dichlorophenylcarbamates vs. chlorophenylureas

Title: Comparative Analysis of Dichlorophenylcarbamates vs. Chlorophenylureas: Linker Logic in Covalent & Non-Covalent Inhibitor Design

Executive Summary: The Linker Defines the Destiny

In the optimization of bioactive small molecules—whether for high-value enzyme inhibitors (e.g., FAAH, AChE) or agrochemical agents (e.g., PSII inhibitors)—the 3,4-dichlorophenyl motif serves as a "privileged" lipophilic anchor. However, the choice between connecting this anchor via a Carbamate (-O-CO-NH-) or a Urea (-NH-CO-NH-) linker is not merely structural; it is a decision that dictates the mechanism of action (MoA) , metabolic stability , and residence time .

This guide provides a technical comparison of dichlorophenylcarbamates (e.g., Swep analogs, URB series precursors) versus chlorophenylureas (e.g., Diuron, PF-750 analogs).

Key Takeaway: Carbamates typically function as pseudo-irreversible electrophiles (acylating agents), offering high potency but lower hydrolytic stability. Ureas generally act as reversible, competitive binders driven by hydrogen bonding, offering superior stability unless structurally strained to force covalency.

Molecular Architecture & Mechanistic Divergence

The core difference lies in the electronic environment of the carbonyl carbon and the hydrogen bond donor/acceptor profile.

The Electrophilic Warhead (Mechanism of Action)

The carbonyl carbon in a carbamate is more electrophilic than in a urea due to the higher electronegativity of the oxygen atom compared to the nitrogen.

-

Dichlorophenylcarbamates (The Acylators):

-

Mechanism: Nucleophilic attack by a catalytic serine (or cysteine) residue on the carbamate carbonyl.

-

Outcome: Formation of a carbamylated enzyme intermediate.[1] The leaving group (the phenol/alcohol) departs.

-

Kinetics: Pseudo-first-order. The stability of the carbamylated enzyme determines the duration of inhibition (Residence Time).

-

Example: In Fatty Acid Amide Hydrolase (FAAH) inhibition, aryl carbamates (like the URB series) rapidly carbamylate Ser241.

-

-

Chlorophenylureas (The Binders & Strained Electrophiles):

-

Mechanism: Primarily thermodynamic binding via bidentate hydrogen bonds (the urea "H-bond staple").

-

Outcome: Competitive inhibition.[2]

-

Exception (Covalent Ureas): If the urea is part of a strained ring (e.g., piperidine-ureas like PF-750), the distortion destabilizes the resonance, making the carbonyl susceptible to nucleophilic attack, forcing a covalent mechanism similar to carbamates.

-

Visualizing the Pathway

The following diagram illustrates the divergent mechanistic pathways for a Serine Hydrolase target.

Figure 1: Mechanistic divergence between Carbamates (Acylation) and Ureas (Binding). Note the "covalent crossover" for strained ureas.

Physicochemical & Stability Profile

For a researcher selecting a scaffold, "Stability" is a double-edged sword. You need chemical stability for storage/dosing, but metabolic lability can be a liability or a prodrug feature.

| Feature | Dichlorophenylcarbamates | Chlorophenylureas | Implications for Development |

| Hydrolytic Stability (pH 7.4) | Moderate to Low | High | Ureas are preferred for long-duration systemic circulation without prodrug strategies. |

| Metabolic Liability | High (Carboxylesterases) | Low (CYP450 oxidation primarily) | Carbamates often require bulky N-substituents to block plasma esterases. |

| Solubility (LogS) | Generally Higher | Generally Lower | The extra N-H in ureas increases crystal lattice energy (melting point), reducing solubility. |

| H-Bond Potential | 1 Donor / 2 Acceptors | 2 Donors / 1 Acceptor | Ureas are better at engaging backbone carbonyls in the target protein. |

| Selectivity | Lower (Promiscuous Acylation) | Higher (Shape Complementarity) | Carbamates risk off-target acylation of other serine hydrolases. |

Experimental Protocols: Validating the Scaffold

To objectively compare these scaffolds in your own project, you must assess Inhibition Potency (IC50) and Time-Dependent Inhibition (TDI) .

Protocol: Fluorescence-Based Enzyme Kinetics (FAAH Example)

Use this protocol to determine if your compound is acting as a rapid reversible inhibitor (Urea-like) or a slow covalent inhibitor (Carbamate-like).

Materials:

-

Target Enzyme (e.g., Recombinant Human FAAH).

-

Substrate: AMC-Arachidonoyl Amide (fluorescent reporter).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Step-by-Step Workflow:

-

Preparation: Dilute compounds (Carbamate vs. Urea) in DMSO (10-point dose response).

-

Pre-Incubation (Critical Step):

-

Plate A (No Pre-incubation): Add Enzyme + Substrate + Inhibitor simultaneously.

-

Plate B (30 min Pre-incubation): Add Enzyme + Inhibitor.[2] Incubate 30 mins at RT. Then add Substrate.

-

-

Measurement: Monitor fluorescence (Ex 340nm / Em 460nm) for 60 minutes in kinetic mode.

-

Data Analysis:

Protocol: Chemical Stability Challenge

Validate the linker stability before moving to in vivo studies.

-

Incubation: Dissolve compound (10 µM) in PBS (pH 7.4) and separately in Simulated Gastric Fluid (pH 1.2).

-

Sampling: Aliquot at t=0, 1h, 4h, 24h.

-

Quench: Add equal volume ice-cold Acetonitrile (with Internal Standard).

-